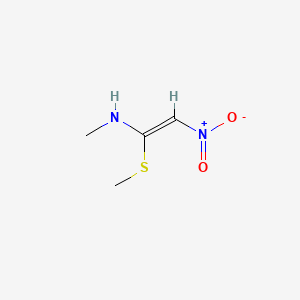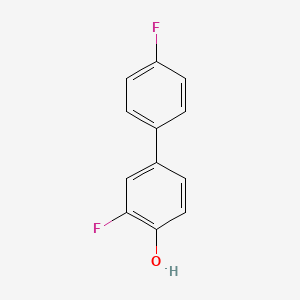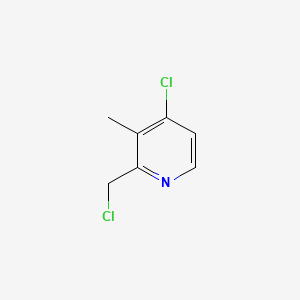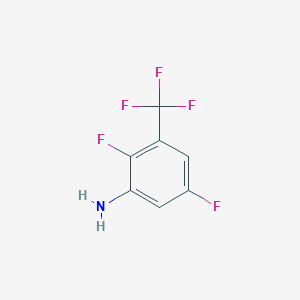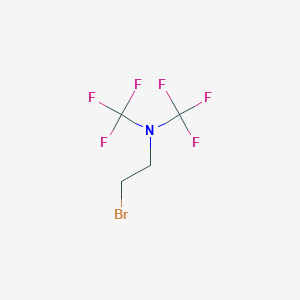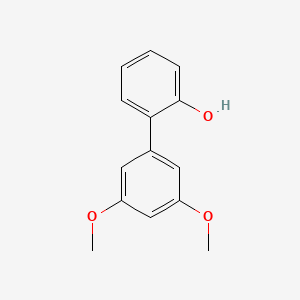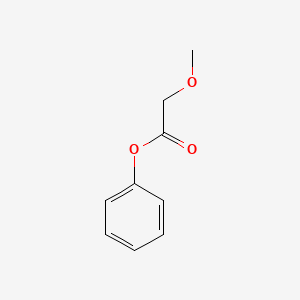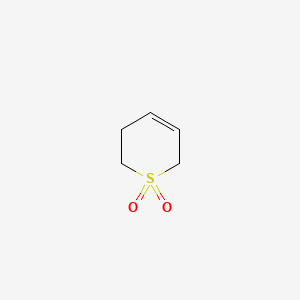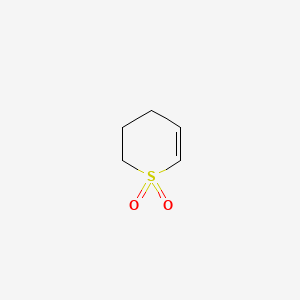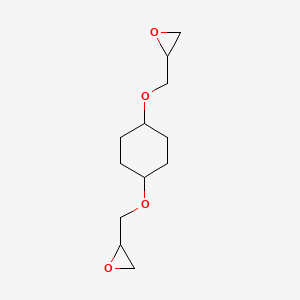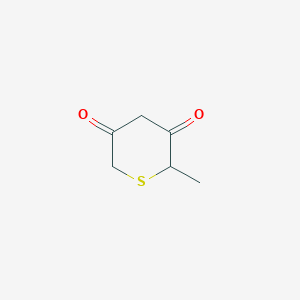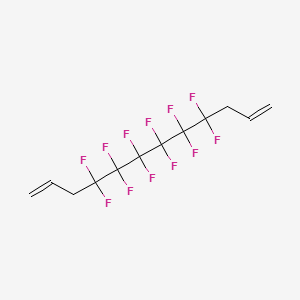
1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro-
Descripción general
Descripción
1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro- is a fluorinated diene compound. It is characterized by the presence of twelve carbon atoms forming a dodecadiene backbone, with twelve fluorine atoms attached to the central carbon atoms. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro- typically involves the fluorination of a dodecadiene precursor. One common method is the direct fluorination of 1,11-dodecadiene using elemental fluorine or a fluorinating agent such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and decomposition.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor system to ensure precise control over reaction conditions and to handle the highly reactive fluorine gas safely. The process would include steps for purification and isolation of the desired fluorinated product, often using techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the diene into a fluorinated alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Fluorinated aldehydes or carboxylic acids.
Reduction: Fluorinated alkanes.
Substitution: Fluorinated amines or thiols.
Aplicaciones Científicas De Investigación
1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in creating fluorinated biomolecules that can be used as probes or imaging agents.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro- exerts its effects is largely dependent on the specific application. In chemical reactions, the presence of multiple fluorine atoms can significantly alter the electronic properties of the molecule, making it more resistant to certain types of reactions while enhancing its reactivity in others. The fluorine atoms can also influence the compound’s interaction with biological targets, potentially leading to unique biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,11-Dodecadiene: The non-fluorinated analog of the compound, which lacks the unique properties imparted by the fluorine atoms.
1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide: A similar fluorinated compound with a different fluorination pattern and an iodine atom.
Uniqueness
1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9-dodecafluorododeca-1,11-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F12/c1-3-5-7(13,14)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)6-4-2/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARDQGRXEAMYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(C(C(C(C(CC=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449869 | |
| Record name | 1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170804-09-8 | |
| Record name | 1,11-Dodecadiene, 4,4,5,5,6,6,7,7,8,8,9,9-dodecafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


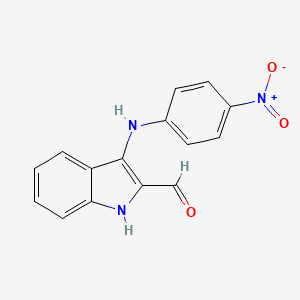
![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)
